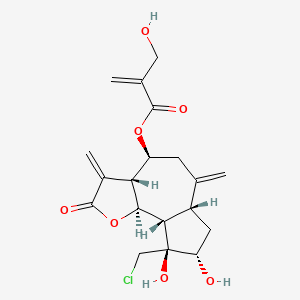![molecular formula C21H24N6O4 B1219403 7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1219403.png)
7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one is a member of quinolines.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound has been involved in studies focusing on its synthesis and chemical properties. For instance, a study demonstrated a visible-light-induced radical bromination of a similar compound, leading to the successful synthesis of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate with a significantly improved yield, showcasing the compound's reactivity and potential for further chemical manipulations (Li, 2015).
- Another research highlighted the successful synthesis of novel 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-one compounds under solvent-free conditions, indicating the compound's versatility and the potential for eco-friendly synthesis methods (Wu Xiao-xi, 2015).
Pharmaceutical and Biological Applications
- Some studies have explored the biological and pharmacological potential of related compounds. For example, research on tetrazolylmethyl quinolines, which shares a similar structural motif, demonstrated their potential in anticancer and antifungal applications, highlighting the broader therapeutic relevance of this class of compounds (Shaikh et al., 2017).
- Another study synthesized novel pyrimido and fused quinoline derivatives from similar compounds, which exhibited significant antioxidant activities, suggesting potential applications in oxidative stress-related conditions (Sankaran et al., 2010).
Material Science and Catalysis
- In the field of materials science, research involving similar compounds has led to the development of eco-compatible synthetic methods. For instance, an aqueous-mediated sonochemical synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones was described, showcasing the potential of these compounds in green chemistry and catalysis (Bhardwaj et al., 2019).
Crystallography and Molecular Structure
- Studies have also focused on the conformational and configurational properties of similar compounds. Research has demonstrated the intricate hydrogen bonding and pi-pi stacking interactions within these structures, providing insights into their molecular properties and potential applications in crystal engineering and design of molecular assemblies (Cuervo et al., 2009).
Propriétés
Nom du produit |
7-[[1-(2-oxolanylmethyl)-5-tetrazolyl]-(1-pyrrolidinyl)methyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
|---|---|
Formule moléculaire |
C21H24N6O4 |
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
7-[[1-(oxolan-2-ylmethyl)tetrazol-5-yl]-pyrrolidin-1-ylmethyl]-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
InChI |
InChI=1S/C21H24N6O4/c28-21-15(8-13-9-17-18(31-12-30-17)10-16(13)22-21)19(26-5-1-2-6-26)20-23-24-25-27(20)11-14-4-3-7-29-14/h8-10,14,19H,1-7,11-12H2,(H,22,28) |
Clé InChI |
FZMLUBURPQWWJO-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(C2=CC3=CC4=C(C=C3NC2=O)OCO4)C5=NN=NN5CC6CCCO6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



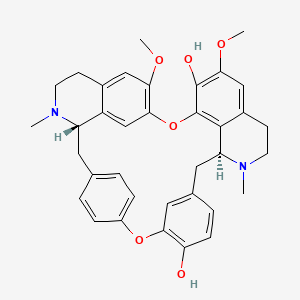

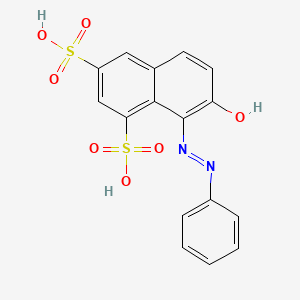

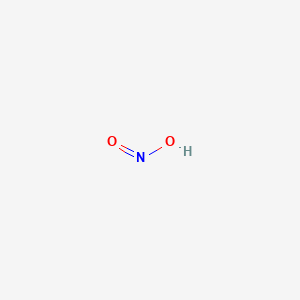
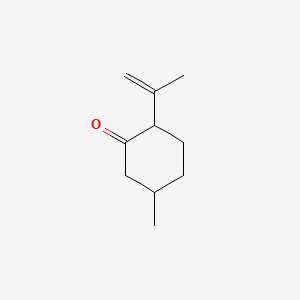
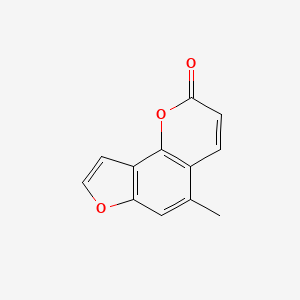
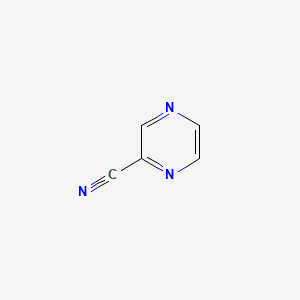
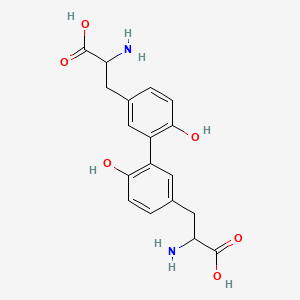
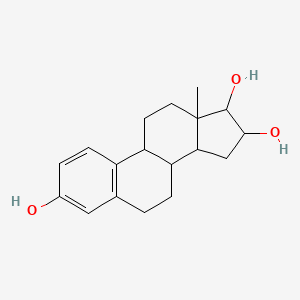
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)


